molecular formula C18H18O3S2 B067826 Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate CAS No. 172516-35-7

Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

Cat. No. B067826
CAS RN: 172516-35-7
M. Wt: 346.5 g/mol
InChI Key: HHGLCIVVJISXCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, has been reported. These compounds were synthesized using Gewald synthesis . Another method involved Cu-mediated coupling between 4-bromothiophene-3-carbaldehyde and 2-mercaptoacetate .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by FTIR, MS, and 1H-NMR .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the reaction of an amino-ester with ethyl isothiocyanate led to an interesting cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the melting point of Ethyl-2-(4-hydroxy-3-methoxybenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was found to be 95–97 °C .

Scientific Research Applications

Anti-Inflammatory Agent

Thiophene derivatives have been reported to possess anti-inflammatory properties . Therefore, “Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate” could potentially be used in the development of new anti-inflammatory drugs.

Anti-Psychotic Drug

Thiophene compounds have shown anti-psychotic effects . This suggests that our compound of interest could be explored for its potential use in treating psychiatric disorders.

Anti-Arrhythmic Agent

Thiophene derivatives have been found to exhibit anti-arrhythmic properties . This opens up the possibility of using “Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate” in the treatment of heart rhythm disorders.

Anti-Anxiety Drug

Thiophene compounds have demonstrated anti-anxiety effects . This suggests that our compound could potentially be used in the development of new anti-anxiety medications.

Anti-Fungal Agent

Thiophene derivatives have been reported to possess anti-fungal properties . This indicates that “Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate” could be used in the development of new anti-fungal drugs.

Antioxidant

Thiophene compounds have shown antioxidant effects . This suggests that our compound could potentially be used in the development of new antioxidant drugs.

Anti-Mitotic Agent

Thiophene derivatives have been found to exhibit anti-mitotic properties . This opens up the possibility of using “Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate” in the treatment of diseases related to cell division, such as cancer.

Anti-Cancer Agent

Thiophene compounds have demonstrated anti-cancer effects . This suggests that our compound could potentially be used in the development of new anti-cancer medications.

Safety and Hazards

The safety data sheet for a related compound, Ethyl thiophene-3-carboxylate, suggests that it should be used as a laboratory chemical and is not recommended for food, drug, pesticide, or biocidal product use .

properties

IUPAC Name

ethyl 3-benzylsulfanyl-4-oxo-6,7-dihydro-5H-2-benzothiophene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3S2/c1-2-21-17(20)16-13-9-6-10-14(19)15(13)18(23-16)22-11-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGLCIVVJISXCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCCC(=O)C2=C(S1)SCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381142
Record name ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

CAS RN

172516-35-7
Record name ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
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Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
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Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
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Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
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Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
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Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

Q & A

Q1: How does Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate interact with adenosine receptors and what are the downstream effects?

A1: Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate, also referred to as BTH4 in the study, acts as an antagonist at both A1 and A2a adenosine receptors. [] While the precise binding mechanism wasn't fully elucidated in this study, the research suggests that BTH4 might compete with adenosine for binding sites on these receptors. [] This competitive binding prevents adenosine from exerting its usual effects.

Q2: What is the impact of structural modifications on the activity and selectivity of Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate towards adenosine receptors?

A2: The study emphasizes the importance of specific structural features within the tetrahydrobenzothiophenone scaffold for adenosine receptor affinity and selectivity. [] Here's a breakdown:

  • 3-Thioether Group: A 3-thioether group emerged as favorable for binding. Interestingly, A2a receptor affinity exhibited a strong dependence on the thioether substituent, unlike A1 receptors. []
  • 1-Position Substituent: A carboxylic acid-derived group at the thiophene ring's 1-position proved essential for receptor binding. Notably, esters exhibited higher potency at A1 receptors compared to corresponding carboxyl hydrazides or carboxylic acid derivatives. []
  • 4-Keto Group: The presence of a 4-keto group on the saturated ring enhanced receptor affinity. []
  • 6-Position Substitution: Dimethyl substitution at the saturated ring's 6-position was tolerated without significantly affecting binding. []

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